1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a methoxy group attached to an indane ring system, which is further connected to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with an appropriate isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-ethoxyethyl)urea
- 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxypropyl)urea
Uniqueness
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea is unique due to its specific substitution pattern and the presence of methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-8-7-16-14(18)17-11-15(20-2)9-12-5-3-4-6-13(12)10-15/h3-6H,7-11H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNCZJNJJJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC2=CC=CC=C2C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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